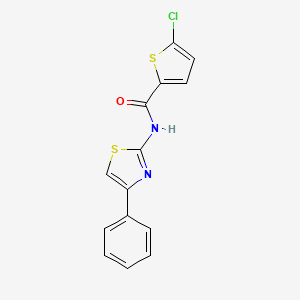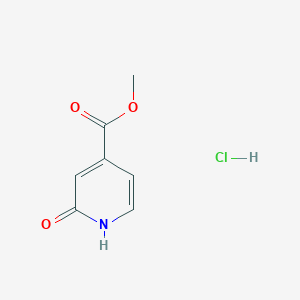
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by its unique structural features, which include a dioxidoisothiazolidinyl group, a phenyl ring, and a fluorophenoxyacetamide moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorophenol, 4-nitrophenyl isothiocyanate, and acetic anhydride.
Step 1 Formation of 4-Fluorophenoxyacetic Acid: 4-Fluorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-fluorophenoxyacetic acid.
Step 2 Synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)phenylamine: 4-Nitrophenyl isothiocyanate is reduced to 4-aminophenyl isothiocyanate, which is then oxidized to form the dioxidoisothiazolidinyl derivative.
Step 3 Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl moiety.
Reduction: Reduction reactions can target the nitro group if present in intermediates.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions but can include various substituted derivatives of the original compound, which may have different biological activities or properties.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Studies on its binding affinity to various proteins can provide insights into its biological functions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Diagnostic Tools: Its derivatives could be used in the development of diagnostic agents.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Large-scale production for use in drug formulations.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidinyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The fluorophenoxyacetamide moiety could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-bromophenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-13-2-8-16(9-3-13)24-12-17(21)19-14-4-6-15(7-5-14)20-10-1-11-25(20,22)23/h2-9H,1,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVCCOELGHFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2434810.png)


![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)
![N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2434814.png)





